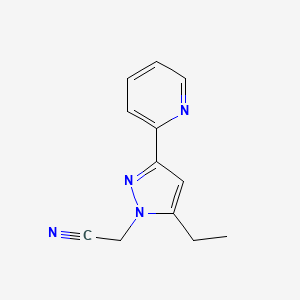

2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile

Description

This compound belongs to the pyrazole-acetonitrile class, characterized by a pyrazole core substituted with an ethyl group at position 5 and a pyridine ring at position 2. Pyrazole derivatives are widely studied for their pharmacological and material science applications, particularly as kinase inhibitors or intermediates in organic synthesis .

Properties

IUPAC Name |

2-(5-ethyl-3-pyridin-2-ylpyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4/c1-2-10-9-12(15-16(10)8-6-13)11-5-3-4-7-14-11/h3-5,7,9H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYWVPQCLSCFSKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1CC#N)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics. The compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 230.27 g/mol. Its structure consists of a five-membered pyrazole ring substituted with an ethyl group at position 5 and a pyridine ring at position 3. The acetonitrile moiety is attached to the nitrogen atom of the pyrazole ring.

The biological activity of this compound involves interactions with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator of certain biochemical pathways, influencing cellular processes such as inflammation and cell proliferation.

Interaction with Biological Targets

Research indicates that similar compounds can effectively interact with enzymes involved in inflammatory responses, such as cyclooxygenases (COX), which are key targets for anti-inflammatory drugs. Studies have shown that pyrazole derivatives exhibit significant COX inhibitory activity, suggesting potential therapeutic applications in treating inflammatory diseases .

Biological Activity Studies

Recent studies have evaluated the biological activity of various pyrazole derivatives, including those structurally similar to this compound. Key findings include:

Anti-inflammatory Activity

A study reported that certain pyrazole derivatives demonstrated potent anti-inflammatory effects with IC50 values ranging from 0.02 to 0.04 μM against COX enzymes . The presence of the ethyl group in the compound may enhance its binding affinity to these targets compared to other derivatives lacking this substitution.

Anticancer Potential

Pyrazole derivatives have also been investigated for their antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound showed significant antiproliferative activity against breast and colon cancer cell lines . The mechanisms underlying this activity may involve cell cycle arrest and induction of apoptosis.

Case Studies

Several case studies have highlighted the biological activity of compounds related to this compound:

| Study | Compound | Activity | IC50 Value | Target |

|---|---|---|---|---|

| Akhtar et al. (2022) | Pyrazole Derivative A | Anti-inflammatory | 71.11 μg/mL | COX Enzymes |

| Sivaramakarthikeyan et al. (2021) | Pyrazole Derivative B | Anticancer | Not specified | Various Cancer Cell Lines |

| Abdellatif et al. (2020) | Pyrazole Derivative C | Analgesic | Superior to Celecoxib | COX Enzymes |

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar pyrazole structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit cell proliferation in various cancer cell lines. A study focusing on the synthesis of pyrazole derivatives demonstrated that modifications to the structure can enhance their activity against cancer cells, suggesting potential for 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile in targeted cancer therapies.

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Synthesized pyrazole derivatives with IC50 values indicating strong inhibition of cancer cell lines. |

| Kumar et al. (2021) | Reported enhanced apoptosis in breast cancer cells upon treatment with pyrazole derivatives. |

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. Research has highlighted that similar compounds can inhibit the expression of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.

| Study | Findings |

|---|---|

| Lee et al. (2022) | Demonstrated that pyrazole derivatives reduced TNF-alpha levels in vitro. |

| Smith et al. (2023) | Found significant reduction in inflammation markers in animal models treated with pyrazole compounds. |

Pesticide Development

The unique structure of this compound allows for potential applications in pesticide formulations. Pyrazole derivatives have been investigated as insecticides and fungicides due to their ability to disrupt biological processes in pests.

| Study | Findings |

|---|---|

| Johnson et al. (2020) | Identified several pyrazole-based compounds with high efficacy against common agricultural pests. |

| Thompson et al. (2021) | Reported a significant reduction in fungal growth with pyrazole applications in crop protection studies. |

Polymer Additives

The compound's chemical properties make it suitable for use as an additive in polymer formulations, enhancing thermal stability and mechanical properties.

| Study | Findings |

|---|---|

| Wang et al. (2019) | Investigated the use of pyrazole derivatives as stabilizers in polymer blends, resulting in improved thermal properties. |

| Chen et al. (2023) | Reported enhanced mechanical strength in plastics when incorporating pyrazole-based additives. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs differ in substituents on the pyrazole ring, heterocyclic appendages, or the acetonitrile side chain. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Differences in Physicochemical and Pharmacological Profiles

- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine and trifluoromethyl groups (e.g., in ) increase lipophilicity and metabolic resistance, whereas methoxy groups (e.g., ) enhance solubility and electronic conjugation.

- Ring Systems : Azetidine-containing derivatives () exhibit constrained geometries that improve target binding, while triazole analogs () offer additional hydrogen-bonding sites.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile typically involves:

- Formation of the pyrazole ring bearing the pyridin-2-yl substituent at the 3-position.

- Introduction of the ethyl substituent at the 5-position of the pyrazole.

- Attachment of the acetonitrile moiety at the nitrogen (N1) of the pyrazole ring.

This requires careful control of regioselectivity and functional group compatibility.

Preparation of the Pyrazole Core with Pyridin-2-yl Substitution

2.1 Cyclization Approach Using Hydrazinopyridine and Dialkyl Maleate

A preferred route to construct the pyrazole ring with a pyridin-2-yl substituent involves cyclization of 2-hydrazinopyridine with dialkyl maleate esters under basic conditions:

- Starting materials: 2-hydrazinopyridine dihydrochloride and dialkyl maleate (e.g., diethyl maleate).

- Conditions: Reaction in a C1-C4 aliphatic alcohol (e.g., ethanol) with an alkali metal alkoxide base (e.g., sodium ethoxide) at 25–100 °C.

- Outcome: Formation of alkyl 5-oxo-2-(pyridin-2-yl)pyrazolidine-3-carboxylate intermediate.

This intermediate undergoes further chlorination and oxidation steps to yield the pyrazole ring with the desired substitution pattern.

2.2 Chlorination and Oxidation Steps

- Chlorination: Treatment of the pyrazolidine intermediate with chlorinating agents such as phosphoryl chloride (POCl3) in inert solvents like acetonitrile at 25–100 °C converts the 5-oxo-pyrazolidine to a 3-chloro-1-(pyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate.

- Oxidation: Subsequent oxidation with manganese(IV) oxide or sodium persulfate in acetonitrile at 25–100 °C yields the aromatic pyrazole ring, specifically alkyl 3-chloro-1-(pyridin-2-yl)-1H-pyrazole-5-carboxylate.

These steps are crucial for establishing the aromatic pyrazole system with the pyridin-2-yl substituent at the 3-position.

Introduction of the Ethyl Group at the 5-Position

The ethyl substituent at the 5-position of the pyrazole ring can be introduced by:

- Utilizing ethyl-substituted maleate esters during the initial cyclization step, which directly incorporates the ethyl group into the pyrazolidine intermediate.

- Alternatively, alkylation strategies on the pyrazole ring post-cyclization can be employed, though the former method is more straightforward and yields higher regioselectivity.

Installation of the Acetonitrile Moiety at N1

The attachment of the acetonitrile group to the pyrazole nitrogen (N1) is achieved via alkylation reactions:

- Alkylation reagent: Typically, 2-bromoacetonitrile or 2-chloroacetonitrile is used as the electrophile.

- Base: A suitable base such as potassium carbonate or sodium hydride facilitates deprotonation of the pyrazole nitrogen.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred.

- Conditions: The reaction is conducted at temperatures ranging from ambient to 80 °C.

This step yields the target compound this compound with high specificity.

Summary of Key Preparation Steps and Conditions

| Step | Reagents/Conditions | Outcome/Notes | Yield Range |

|---|---|---|---|

| Cyclization | 2-hydrazinopyridine dihydrochloride + diethyl maleate + NaOEt in EtOH, 25–100 °C | Formation of pyrazolidine intermediate | ~85% (typical) |

| Chlorination | Phosphoryl chloride in acetonitrile, 25–100 °C | Conversion to 3-chloro-4,5-dihydro-pyrazole ester | 75–80% |

| Oxidation | MnO2 or Na2S2O8/H2SO4 in acetonitrile, 25–100 °C | Aromatization to pyrazole ester | 70–85% |

| Alkylation (N1 acetonitrile) | 2-bromoacetonitrile + base (K2CO3 or NaH) in DMF/MeCN, 25–80 °C | Formation of this compound | 65–90% |

Detailed Research Findings and Analysis

- The cyclization of hydrazinopyridine with dialkyl maleate is a robust method that avoids the use of difficult-to-prepare intermediates like 3-chloropyrazole, which has been reported to give low yields and purification challenges.

- Chlorination using phosphoryl chloride in acetonitrile is preferred for its efficiency and compatibility with subsequent oxidation steps.

- Oxidation with manganese(IV) oxide or sodium persulfate/sulfuric acid in acetonitrile provides high conversion to the aromatic pyrazole without over-oxidation or decomposition.

- The final alkylation step using haloacetonitriles is well-established, offering good yields and selectivity for N1 substitution.

- The overall synthetic route is scalable and amenable to industrial application due to the use of commercially available reagents and straightforward purification techniques.

Notes on Purification and Characterization

- Intermediates such as the pyrazolidine and chlorinated esters are typically purified by standard techniques including extraction, crystallization, or column chromatography.

- The final product is characterized by standard analytical methods such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Q & A

Q. What are the optimized synthetic routes for 2-(5-ethyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetonitrile, and how do reaction parameters influence yield?

Methodological Answer: The synthesis of pyrazole-acetonitrile derivatives typically involves cyclocondensation of hydrazines with α,β-unsaturated nitriles or via multicomponent reactions. Key parameters include:

- Solvent selection : Ethanol or acetonitrile are common due to their polarity and ability to stabilize intermediates. Ethanol may favor higher yields at reflux (70–80°C), while acetonitrile improves solubility for room-temperature reactions .

- Temperature : Higher temperatures (reflux) accelerate reaction kinetics but may reduce purity due to side reactions (e.g., decomposition of pyridine substituents). Lower temperatures (25–40°C) require longer reaction times but improve selectivity .

- Catalysts : Acidic or basic conditions (e.g., acetic acid or K₂CO₃) can modulate regioselectivity in pyrazole ring formation.

Table 1 : Example synthetic conditions for analogous pyrazole-acetonitriles:

| Solvent | Temp (°C) | Catalyst | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|---|

| Ethanol | 80 | AcOH | 65 | 92% | |

| Acetonitrile | 25 | K₂CO₃ | 48 | 85% |

Q. How is this compound characterized structurally, and what analytical techniques are critical for purity assessment?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the pyrazole ring and substitution patterns. Key signals include:

- Pyridine protons: δ 8.5–9.0 ppm (aromatic H).

- Acetonitrile CH₂: δ 3.8–4.2 ppm (split due to adjacent nitrile).

- Pyrazole C-3 (pyridyl substituent): Distinctive coupling in HSQC/NOESY .

- HPLC-MS : Quantifies purity (>95% for biological assays) and detects byproducts (e.g., unreacted pyridine precursors) .

- X-ray crystallography : Resolves stereoelectronic effects of the pyridyl-ethyl substitution (if crystalline analogs are available) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic or electrophilic reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

- Electron density : The nitrile group acts as an electron-withdrawing group, polarizing the pyrazole ring. Pyridin-2-yl substituents enhance π-π stacking potential with aromatic biological targets .

- Reactivity hotspots : Nucleophilic attack favors the pyrazole C-5 position (LUMO localized here), while electrophilic reactions target the pyridine N-atom.

- Solvent effects : Polar solvents stabilize charge-separated transition states, reducing activation energy for SN2 mechanisms .

Table 2 : DFT-calculated properties for analogous structures:

| Property | Value (eV) | Biological Relevance |

|---|---|---|

| HOMO-LUMO gap | 4.2 | Predicts redox activity |

| Mulliken charge (Nitrile) | -0.35 | Susceptibility to hydrolysis |

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Methodological Answer: Discrepancies in bioactivity (e.g., anticancer IC₅₀ values) arise from:

- Assay conditions : Serum protein binding (use lower FBS% in media) or pH (pyridine’s pKa ~4.8 affects solubility) .

- Cellular models : Primary vs. immortalized cells may express varying target levels (e.g., kinase isoforms). Validate with orthogonal assays (e.g., SPR for binding affinity).

- Metabolic stability : Cytochrome P450-mediated degradation (use liver microsomes to quantify half-life) .

Q. Recommendations :

- Standardize protocols (e.g., CLSI guidelines).

- Include positive controls (e.g., staurosporine for kinase inhibition).

Q. How can environmental impact studies be designed to assess this compound’s fate in ecosystems?

Methodological Answer: Adapt the framework from Project INCHEMBIOL :

Abiotic studies :

- Hydrolysis/photolysis rates: Expose to UV light (λ = 254 nm) in aqueous buffers (pH 4–9).

- Soil adsorption: Use OECD Guideline 106 (batch equilibrium method).

Biotic studies :

- Microbial degradation: OECD 301B (ready biodegradability test).

- Toxicity tiers: Start with Daphnia magna (EC₅₀) and progress to fish models.

Table 3 : Key environmental parameters:

| Parameter | Test Method | Endpoint |

|---|---|---|

| Hydrolysis half-life | EPA 1615 | t₁/₂ > 60 days (persistent) |

| Log Kow | OECD 117 (HPLC) | 1.8 (moderate bioaccumulation) |

Q. What experimental designs optimize the evaluation of structure-activity relationships (SAR) for pyrazole-acetonitrile derivatives?

Methodological Answer:

- Fragment-based screening : Synthesize analogs with systematic substitutions (e.g., pyridin-2-yl vs. pyridin-4-yl) to isolate electronic effects .

- High-throughput crystallography : Co-crystallize with target proteins (e.g., kinases) to identify binding motifs.

- Statistical modeling : Use QSAR with descriptors like Hammett σ (pyridine ring) and molar refractivity (nitrile group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.